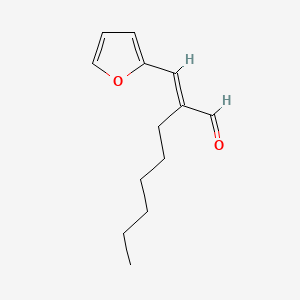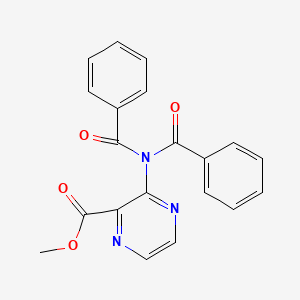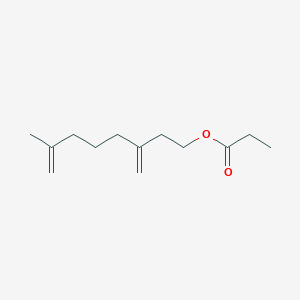![molecular formula C16H24N2O4 B13782914 ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate CAS No. 6629-02-3](/img/structure/B13782914.png)
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves a multi-step process. One common method includes the reaction of ethyl carbamate with an appropriate aldehyde and dichlorophosphite in benzene, followed by hydrolysis . The reaction conditions often require cooling the mixture to below 10°C, followed by refluxing and subsequent purification steps such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(N-ethoxycarbonylamino)phenylmethylphosphonate: Similar in structure but contains a phosphonate group instead of a carbamate.
Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate: Similar but lacks the phenyl group.
Uniqueness
Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is unique due to its combination of carbamate and phenyl groups, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
6629-02-3 |
|---|---|
Molekularformel |
C16H24N2O4 |
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
KKKHTSGQCNCGHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


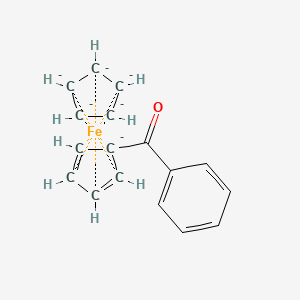

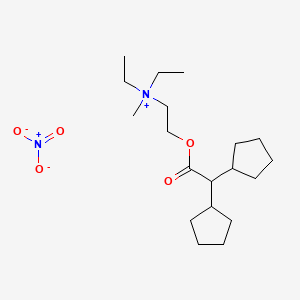
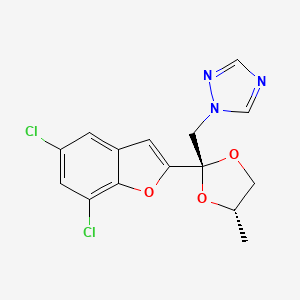
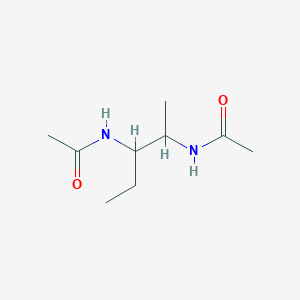

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

